Branched Bis-Acid Architecture Enables Dual Functionalization Versus Mono-Acid Linear Linkers
Methyltetrazine-amido-N-bis(PEG4-acid) possesses two terminal carboxylic acid groups, providing two independent conjugation sites for amine coupling via EDC/HATU activation, in contrast to the single acid group found in the closest linear analog, Methyltetrazine-PEG4-acid (CAS 1802907-91-0). This structural difference enables a two-fold increase in potential payload attachment or the creation of branched constructs not possible with mono-functional analogs .
| Evidence Dimension | Number of Carboxylic Acid Conjugation Handles |
|---|---|
| Target Compound Data | 2 terminal -COOH groups |
| Comparator Or Baseline | Methyltetrazine-PEG4-acid: 1 terminal -COOH group |
| Quantified Difference | 2-fold increase in potential conjugation sites |
| Conditions | Structural analysis based on IUPAC nomenclature and vendor specifications . |
Why This Matters
This functional redundancy enables the synthesis of complex, branched bioconjugates (e.g., dual-drug ADCs, branched PROTACs) or the sequential attachment of a targeting moiety and a payload, which is impossible with a standard linear mono-acid linker.
